(5-Bromo-pyrimidin-2-yl)-thiourea
Description
(5-Bromo-pyrimidin-2-yl)-thiourea is a thiourea derivative characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a thiourea (-NH-CS-NH2) group at the 2-position. Its molecular formula is C₆H₆BrN₃S, with a molecular weight of 232.10 g/mol, and it is registered under CAS number 31430-38-3 . The compound’s structure combines the electron-withdrawing bromine atom with the nucleophilic thiourea moiety, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c6-3-1-8-5(9-2-3)10-4(7)11/h1-2H,(H3,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVSVSZPBFSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NC(=S)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-pyrimidin-2-yl)-thiourea typically involves the reaction of 5-bromo-2-chloropyrimidine with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-bromo-2-chloropyrimidine in ethanol.
- Add thiourea to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for (5-Bromo-pyrimidin-2-yl)-thiourea are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-pyrimidin-2-yl)-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Sulfonyl derivatives of (5-Bromo-pyrimidin-2-yl)-thiourea.
Reduction Products: Thiol derivatives of (5-Bromo-pyrimidin-2-yl)-thiourea.
Scientific Research Applications
(5-Bromo-pyrimidin-2-yl)-thiourea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-pyrimidin-2-yl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Structural analogues of (5-Bromo-pyrimidin-2-yl)-thiourea are primarily identified through substituent variations on the pyrimidine or thiourea groups. A similarity analysis (Table 1) highlights compounds with comparable frameworks:
| CAS Number | Similarity (%) | Key Structural Features (Inferred) |
|---|---|---|
| 641569-97-3 | 59.7 | Likely bromo/chloro-pyrimidine-thiourea |
| 199327-61-2 | 58.59 | Thiourea with aromatic/heterocyclic substituents |
| 404844-11-7 | 58.21 | Pyrimidine-based thiourea derivatives |
| 16064-19-0 | 58.27 | Halogenated thiourea with heterocyclic rings |
These analogues share the thiourea core but differ in halogen placement (e.g., chloro vs. bromo) or additional functional groups (e.g., methoxy, methyl), which influence reactivity and binding affinity .
Table 2: Anti-Amoebic Activity of Thiourea Derivatives
| Compound | Activity Against Acanthamoeba (%) | Key Feature |
|---|---|---|
| M1 (Amino acid) | 85–90 | Hydrophilic moiety |
| M2 (Amino acid) | 80–85 | Enhanced receptor binding |
| Chlorhexidine | 70–75 | Standard reference |
Electrochemical and Physicochemical Properties
Substituents significantly impact electrochemical behavior:
Halogen Substitution Effects
Comparing halogenated derivatives:
- 5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (CAS 1335051-87-0): Contains both Br and Cl substituents, which may improve thermal stability but reduce solubility compared to the single-bromo derivative .
- Chloro vs. Bromo : Bromine’s larger atomic size and polarizability could enhance van der Waals interactions in biological systems, whereas chlorine offers cost advantages in synthesis .
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